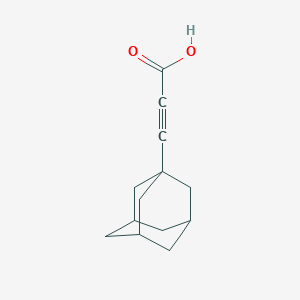

3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHRGHCCCHUIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Routes for 3 Adamantan 1 Yl Prop 2 Ynoic Acid and Analogues

Direct Synthetic Approaches to Adamantyl Propiolic Acids

Direct methods focus on the terminal C-H bond functionalization of an adamantyl-substituted alkyne or the transformation of a related functional group into the desired carboxylic acid.

Carboxylation of Adamantyl Alkynes

A highly efficient and atom-economical route to 3-(adamantan-1-yl)prop-2-ynoic acid is the direct carboxylation of its precursor, 1-ethynyladamantane (B1297099), using carbon dioxide (CO₂). This transformation leverages the acidic nature of the terminal alkyne proton. Various catalytic systems have been developed to facilitate this reaction under mild conditions, offering an attractive alternative to methods requiring harsh organometallic reagents. organic-chemistry.orgrsc.org

Research has demonstrated that this carboxylation can be achieved using transition metal catalysts or, in some cases, under metal-free conditions. rsc.orgpnas.org Silver(I) and copper(I) catalysts are particularly effective. For instance, a ligand-free system using silver(I) iodide (AgI) as the catalyst and cesium carbonate (Cs₂CO₃) as the base has been shown to convert a range of terminal alkynes, including alkyl-substituted ones, into their corresponding propiolic acids in high yields. organic-chemistry.org The mechanism is proposed to involve the formation of a silver acetylide intermediate, which then undergoes nucleophilic attack on CO₂. organic-chemistry.org Similarly, copper-based catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, can catalyze the C-H activation of terminal alkynes for carboxylation with CO₂ at ambient temperature and pressure. pnas.org The development of these methods represents a significant advance, utilizing CO₂ as an abundant, renewable C1 feedstock. rsc.orgrsc.org

| Catalyst System | Base | Key Features | Reference |

|---|---|---|---|

| AgI (ligand-free) | Cs₂CO₃ | Convenient, mild conditions, high yields (up to 94% for various alkynes). | organic-chemistry.org |

| Copper-NHC Complexes | Various organic/inorganic bases | Operates under ambient conditions (room temperature, atmospheric CO₂ pressure); tolerates a wide range of functional groups. | pnas.org |

| Rare-earth Metal Amides (e.g., Nd-based) | - | Efficient for direct carboxylation at ambient pressure with good functional group tolerance. | rsc.org |

| Metal-Free | Cs₂CO₃ | Simple, atom- and step-economical protocol without a transition metal catalyst. | rsc.org |

Oxidative Cleavage Protocols for Alkyne to Carboxylic Acid Conversion

Oxidative cleavage is a powerful method for synthesizing carboxylic acids from unsaturated carbon-carbon bonds. chemistrysteps.comlibretexts.org Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can be used to cleave the triple bond of an alkyne. libretexts.orglibretexts.org

For an internal alkyne, this reaction breaks the molecule into two separate carboxylic acid fragments. chemistrysteps.com However, when applied to a terminal alkyne such as 1-ethynyladamantane, the reaction results in the formation of a carboxylic acid from the substituted side and carbon dioxide from the terminal alkyne carbon. libretexts.org

Reaction Scheme: Ad-C≡C-H + [O] → Ad-COOH + CO₂

Therefore, while oxidative cleavage is a fundamental method for producing carboxylic acids from alkynes, it is not a viable direct route for the synthesis of this compound from 1-ethynyladamantane. Instead, it would lead to the formation of adamantane-1-carboxylic acid. organic-chemistry.orgnih.gov This protocol is primarily useful for converting internal alkynes into two carboxylic acid molecules. libretexts.org

Cross-Coupling Reactions Involving Adamantyl Halides and Alkyne Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, provide a versatile and widely used strategy for forming C(sp²)-C(sp) and C(sp³)-C(sp) bonds. lucp.netwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the coupling of an adamantyl halide (e.g., 1-bromoadamantane (B121549) or 1-iodoadamantane) with a suitable prop-2-ynoic acid synthon. mdpi.com

The standard Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org A common precursor for the three-carbon chain is ethyl propiolate or trimethylsilylacetylene, which can be subsequently hydrolyzed to the carboxylic acid. The reaction of 1-haloadamantane with a terminal alkyne like ethyl propiolate would proceed as follows:

Reaction Scheme: Ad-X + H-C≡C-COOR' --(Pd/Cu catalyst, Base)--> Ad-C≡C-COOR' → this compound

The reactivity of the adamantyl halide is crucial, with iodides being more reactive than bromides. wikipedia.org The bulky nature of the adamantyl group can influence the reaction kinetics and efficiency. lucp.netuq.edu.au A variation known as the acyl Sonogashira reaction involves coupling an acyl halide with a terminal alkyne to form a ynone, which is a related class of compounds. mdpi.comacs.org

| Component | Example Reagents | Function |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the oxidative addition/reductive elimination cycle. |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide intermediate. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the HX byproduct and facilitates alkyne deprotonation. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |

Synthesis of Key Precursors and Functionalized Intermediates

Regioselective Functionalization of the Adamantane (B196018) Cage

The adamantane cage is a rigid, thermodynamically stable hydrocarbon. nih.gov Its structure possesses two types of C-H bonds: four equivalent tertiary bonds at the bridgehead positions and twelve equivalent secondary bonds at the methylene (B1212753) bridges. Functionalization typically occurs preferentially at the more reactive tertiary bridgehead positions. cuni.czthieme-connect.com

The synthesis of precursors like 1-haloadamantanes and 1-ethynyladamantane is fundamental. prepchem.com

1-Haloadamantanes : 1-Bromoadamantane and 1-iodoadamantane (B1585816) are common starting materials for cross-coupling reactions. The bromination of adamantane can be achieved using bromine, often with a Lewis acid catalyst, to selectively install a bromine atom at a bridgehead position. thieme-connect.com These halogenated adamantanes are readily accessible and serve as versatile electrophiles. researchgate.net

1-Ethynyladamantane : This key precursor for direct carboxylation can be synthesized through several methods. One common route involves the reaction of 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to form 1-(2,2-dibromoethyl)adamantane, which is subsequently treated with a strong base like potassium t-butoxide to induce double dehydrobromination, yielding the terminal alkyne. prepchem.com Other approaches may involve the Corey-Fuchs reaction starting from 1-adamantanecarboxaldehyde.

The development of selective C-H functionalization techniques continues to provide more direct and efficient routes to these valuable adamantane building blocks. nih.govchemrxiv.org

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Adamantane | Br₂ | 1-Bromoadamantane | thieme-connect.com |

| 1-Bromoadamantane | 1) Vinyl bromide, AlBr₃; 2) Potassium t-butoxide | 1-Ethynyladamantane | prepchem.com |

| Adamantane-1-carboxylic acid | Multi-step sequence (e.g., reduction, oxidation, Corey-Fuchs) | 1-Ethynyladamantane |

Preparation of Prop-2-ynoic Acid Synthons

Prop-2-ynoic acid (propiolic acid) and its derivatives are the essential three-carbon building blocks for synthesizing the target molecule. Propiolic acid itself is commercially available and can be used directly in some reactions. orgsyn.orgresearchgate.net However, for many transformations, particularly metal-catalyzed cross-couplings, protected or derivatized forms are more suitable.

Common synthons include:

Propiolic acid esters (e.g., ethyl propiolate) : These are frequently used in Sonogashira couplings as they are generally more stable and easier to handle than the free acid under the basic reaction conditions. The ester can be hydrolyzed to the carboxylic acid in a subsequent step.

Trimethylsilylacetylene : This protected alkyne can be coupled with an adamantyl halide, followed by deprotection of the silyl (B83357) group and subsequent carboxylation. mdpi.com

(E)-3-Iodoprop-2-enoic acid : This synthon can be prepared by reacting propiolic acid with hydriodic acid and serves as a vinyl iodide partner in coupling reactions. orgsyn.orgresearchgate.net

The choice of synthon depends on the specific synthetic strategy, reaction conditions, and functional group compatibility. researchgate.net

Innovations in Green Chemistry and Sustainable Synthesis of Adamantane-Alkyne Hybrids

The growing emphasis on environmental stewardship within chemical manufacturing has spurred significant innovation in the synthesis of complex molecules, including adamantane derivatives. Traditional synthetic routes often rely on harsh reagents, organic solvents, and energy-intensive conditions. In contrast, green chemistry principles aim to reduce waste, minimize energy consumption, and utilize safer, renewable materials. For adamantane-alkyne hybrids, these principles are being applied through several innovative methodologies, including mechanochemistry, microwave-assisted synthesis, and the use of eco-friendly reaction media and catalysts.

Recent research has highlighted a considerable shift towards sustainable practices in the synthesis of adamantane-containing compounds. rsc.orgresearchgate.net These efforts not only address environmental concerns but also frequently lead to improved reaction yields, shorter reaction times, and simplified purification processes. rsc.org The development of these green protocols is crucial for the efficient and responsible production of pharmacologically relevant molecules and advanced materials incorporating the adamantane scaffold.

Mechanochemical Synthesis (Ball Milling)

One of the most promising green chemistry techniques is mechanochemistry, specifically high-temperature ball milling, which conducts reactions in a solvent-free or low-solvent environment. irb.hr This method uses mechanical force to initiate chemical transformations, drastically reducing the need for bulk solvents and often enabling reactions between solid-state reactants. irb.hr

Research into the synthesis of diamondoid ethers has demonstrated the viability of ball milling for creating complex adamantane structures. irb.hr For instance, ethers combining adamantane and diamantane cages have been successfully synthesized by milling the corresponding alcohols and iodo-diamondoids with a base like potassium carbonate at elevated temperatures. irb.hr This technique has been shown to be a viable and sustainable tool for producing complex, rigid, and thermodynamically stable diamondoid materials, regardless of reactant solubility. irb.hr The application of mechanochemistry has been highlighted as a way to open up sustainable approaches to next-generation materials built from diamondoid subunits. irb.hr

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating methods. rsc.orgnih.gov The application of microwave irradiation has been successfully used in the synthesis of various adamantane derivatives. For example, the synthesis of dihydropyrimidine (B8664642) (DHPM) derivatives containing an adamantane moiety has been achieved using microwave irradiation, which also facilitated the assessment of their biological properties. rsc.org Similarly, certain thiazolidin-4-one derivatives of adamantane and their subsequent arylidene derivatives have been obtained efficiently via microwave-assisted synthesis. nih.gov This technique is also noted alongside ball-milling and solvent-free conditions as a mild and simple method for the cyclocondensation reactions of 2-adamantanone. researchgate.net

Aqueous and Solvent-Free Reaction Conditions

The replacement of volatile and often toxic organic solvents is a primary goal of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and safety. The synthesis of monosubstituted 1-aryl-1H-1,2,3-triazoles using prop-2-ynoic acid as an acetylene (B1199291) source has been effectively performed in water, demonstrating the potential for aqueous media in alkyne-related reactions. researchgate.net

Furthermore, solvent-free reaction conditions represent an even more advanced green approach. A solvent-free method for synthesizing dihydropyrimidine derivatives of adamantane was developed using a catalytic amount of trifluoroacetic acid (TFA). rsc.org This one-pot, three-component condensation method improved upon traditional techniques by increasing yields and reducing reaction times without the need for a solvent. rsc.org

Recyclable and Metal-Free Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. For alkyne functionalization, significant progress has been made in creating catalytic systems that can be easily recovered and reused, minimizing waste and cost. nih.gov These include various nanocatalysts and metal-organic frameworks (MOFs) that combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.gov

In addition to recyclable metal-based catalysts, there is a growing interest in metal-free reaction conditions. nih.govnih.gov For example, a metal-free oxidative carbonylation of alkanes, including adamantane, has been developed using di-tert-butylperoxide (DTBP) to generate ester products. nih.gov For alkyne functionalization specifically, the use of sulfamic acid, a simple and environmentally friendly chemical, has been shown to effectively catalyze the synthesis of vinyl thioethers from terminal alkynes and thiols in a metal- and solvent-free process with high stereoselectivity. nih.gov These advancements pave the way for cleaner synthetic routes to complex alkyne-containing molecules.

The following table summarizes the green chemistry innovations applicable to the synthesis of adamantane-alkyne hybrids and related structures.

| Green Chemistry Innovation | Methodology | Application Example | Key Advantages | Reference(s) |

| Mechanochemistry | High-Temperature Ball Milling | Synthesis of diamondoid ethers from adamantane/diamantane alcohols and iodides. | Solvent-free, high efficiency for solid reactants, enables synthesis of complex/insoluble materials. | irb.hr |

| Microwave-Assisted Synthesis | Microwave Irradiation | Synthesis of adamantane-containing dihydropyrimidines and thiazolidin-4-ones. | Drastically reduced reaction times, increased yields, enhanced reaction rates. | rsc.orgresearchgate.netnih.gov |

| Alternative Reaction Media | Aqueous Synthesis | Formation of 1,2,3-triazoles from arylboronic acids and prop-2-ynoic acid. | Use of a safe, non-toxic, and abundant solvent. | researchgate.net |

| Solvent-Free Synthesis | One-pot condensation | Biginelli reaction to form adamantane-containing dihydropyrimidines using a catalyst. | Eliminates solvent waste, simplifies workup, often improves yield and reaction time. | rsc.org |

| Sustainable Catalysis | Metal-Free Systems | Oxidative carbonylation of adamantane; synthesis of vinyl thioethers from alkynes. | Avoids use of toxic or expensive heavy metals, simplifies purification. | nih.govnih.gov |

| Sustainable Catalysis | Recyclable Catalysts | Various alkyne functionalizations using nanocatalysts, MOFs, etc. | Catalyst can be recovered and reused, reducing cost and waste. | nih.gov |

Advanced Characterization and Structural Elucidation of 3 Adamantan 1 Yl Prop 2 Ynoic Acid

Spectroscopic Analysis for Structural Confirmation and Vibrational Modes

Spectroscopic techniques are fundamental in confirming the molecular structure of 3-(adamantan-1-yl)prop-2-ynoic acid and understanding its vibrational and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations

High-resolution NMR spectroscopy provides definitive confirmation of the molecular framework by probing the chemical environment of each nucleus. While specific spectra for this compound are not widely published, the expected signals can be inferred from analyses of closely related adamantane (B196018) derivatives. biointerfaceresearch.commdpi.com

¹H-NMR: The proton NMR spectrum is expected to be characterized by a set of signals corresponding to the adamantyl cage and a signal for the carboxylic acid proton. The adamantane protons typically appear as a series of broad multiplets in the range of δ 1.6-2.3 ppm. biointerfaceresearch.commdpi.com Specifically, the protons on the carbons adjacent to the point of substitution and the bridgehead protons will have distinct chemical shifts. The carboxylic acid proton (–COOH) would likely appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be sensitive to solvent and concentration. mdpi.com

¹³C-NMR: The carbon NMR spectrum provides further structural confirmation. The adamantane cage exhibits characteristic signals for its four distinct carbon environments. Based on data from similar adamantane derivatives, these signals are expected around δ 28-44 ppm. biointerfaceresearch.commdpi.com The quaternary carbon of the adamantane cage attached to the propargyl group would be shifted further downfield. The acetylenic carbons (–C≡C–) of the prop-2-ynoic acid moiety are anticipated in the region of δ 80-98 ppm. biointerfaceresearch.com The carbonyl carbon (–COOH) is the most deshielded, appearing significantly downfield, typically in the range of δ 177-178 ppm. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Data inferred from related adamantane compounds. biointerfaceresearch.commdpi.com

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | Adamantane CH₂, CH | 1.6 – 2.3 (multiplets) |

| ¹H | Carboxylic Acid OH | > 10 (broad singlet) |

| ¹³C | Adamantane CH₂, CH | 28 – 44 |

| ¹³C | Alkyne C≡C | 80 – 98 |

| ¹³C | Carboxylic Acid C=O | 177 – 178 |

Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is crucial for identifying the functional groups and understanding the molecular vibrations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A very broad band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. The sharp C-H stretching vibrations of the adamantane cage typically appear just below 3000 cm⁻¹ (approx. 2850-2911 cm⁻¹). mdpi.com A key feature would be the C≡C triple bond stretching vibration, which is expected as a weak but sharp band in the 2100–2260 cm⁻¹ range. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp absorption band around 1700 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡C stretch, while often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, expected around 2100-2150 cm⁻¹. nih.govbeilstein-journals.org The symmetric vibrations of the adamantane cage are also Raman active. researchgate.net The C=O stretch is also observable in the Raman spectrum, typically in the 1600-1700 cm⁻¹ range. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound Data inferred from related adamantane and alkyne compounds. mdpi.comnih.govbeilstein-journals.orgresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O–H stretch | Carboxylic Acid | 2500–3300 (broad) | IR |

| C–H stretch | Adamantane | 2850–2920 (strong) | IR, Raman |

| C≡C stretch | Alkyne | 2100–2260 (weak in IR, strong in Raman) | IR, Raman |

| C=O stretch | Carbonyl | ~1700 (strong) | IR, Raman |

| C–H bend | Adamantane CH₂ | ~1450 | IR, Raman |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been specifically reported, analysis of related structures allows for a reliable prediction of its solid-state arrangement. mdpi.comkfupm.edu.sa

Conformational Analysis and Molecular Topology

The molecular topology of this compound is dominated by the rigid and sterically demanding adamantane cage and the linear propargyl unit. researchgate.netresearchgate.net The adamantane group is conformationally locked, and the C-C≡C-COOH fragment is linear. The only significant degree of conformational freedom is the rotation around the single bond connecting the adamantane C1 carbon to the propargyl C3 carbon.

Theoretical and Computational Chemistry Investigations of 3 Adamantan 1 Yl Prop 2 Ynoic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 3-(adamantan-1-yl)prop-2-ynoic acid. DFT calculations can elucidate the electronic structure, predict spectroscopic behavior, and model potential reaction pathways. These computational approaches are frequently applied to adamantane (B196018) derivatives to understand their chemical reactivity and physical properties. kfupm.edu.sa

The electronic structure of a molecule is fundamental to its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In a study on boron-substituted adamantane, the HOMO of pristine adamantane was found to be delocalized over the C-H and C-C bonds, while the LUMO was distributed over the C-H antibonding orbitals. researchgate.net The introduction of substituents dramatically alters the nature and energy of these orbitals. For this compound, the prop-2-ynoic acid moiety, with its triple bond and carboxylic acid group, would be expected to significantly influence the electronic landscape. The π-systems of the alkyne and carbonyl groups would likely be major contributors to the frontier orbitals.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for an Adamantane Derivative (Data from a representative study on a different adamantane-containing molecule).

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.25 |

Note: This data is illustrative and based on general findings for adamantane derivatives. Actual values for this compound would require specific calculations.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.networldscientific.comcolab.ws By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. Such studies have been performed on numerous adamantane derivatives, providing a reliable methodology for spectral interpretation. ksu.edu.sascience.govresearchgate.net

For this compound, the vibrational spectrum would be characterized by several key features:

Adamantane Cage Vibrations: The C-H and C-C stretching and bending modes of the adamantane skeleton.

Alkyne Vibrations: The C≡C stretching frequency, which is typically found in the 2100-2260 cm⁻¹ region.

Carboxylic Acid Vibrations: The C=O stretching of the carbonyl group (usually a strong band around 1700-1760 cm⁻¹), the O-H stretching (a broad band in the 2500-3300 cm⁻¹ region), and C-O stretching and O-H bending modes.

A study on 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione demonstrated that DFT calculations could accurately reproduce the experimental vibrational spectra, allowing for detailed assignments of the vibrational modes of the adamantane and triazole moieties. researchgate.net While the substituent is different, the approach would be directly applicable to this compound.

Table 2: Representative Predicted Vibrational Frequencies for Functional Groups in Adamantane Derivatives (Illustrative).

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Adamantane | C-H stretch | 2850 - 3000 |

| Alkyne | C≡C stretch | 2150 |

| Carboxylic Acid | C=O stretch | 1740 |

| Carboxylic Acid | O-H stretch | 3100 (broad) |

Note: These are typical frequency ranges and would be specifically calculated for this compound in a dedicated computational study.

DFT can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. This is particularly valuable for understanding reaction mechanisms. For this compound, several reaction types could be modeled.

One area of interest is the reactivity of the alkynoic acid itself. Computational studies on the cycloisomerization of alkynoic acids catalyzed by transition metals have elucidated the reaction mechanisms, involving steps like alkyne coordination, intramolecular addition of the carboxylic acid, and protodeauration. nih.govnih.gov A study on the Ru(II)-catalyzed decarboxylative C-H alkenylation of aryl carboxylic acids with alkynes used DFT to investigate the catalytic cycle, including C-H activation, alkyne insertion, and decarboxylation steps. acs.orgnih.gov These studies provide a framework for modeling the reactions of the prop-2-ynoic acid portion of the molecule.

Another potential reaction is functionalization of the adamantane cage. A theoretical study on the hydroxylation of adamantane by ferrate(VI) used DFT to model the reaction pathways, which involved hydrogen atom abstraction followed by an oxygen rebound step. researchgate.net Such a study for this compound would reveal how the prop-2-ynoic acid substituent influences the reactivity and regioselectivity of C-H bond activation on the adamantane core.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step (e.g., Cycloisomerization).

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Note: This data is purely illustrative. Actual activation energies would be specific to the reaction and the computational method used.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into solvation, conformation, and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in various solvents, such as water or organic solvents. These simulations can predict solvation free energies, which indicate the solubility of the compound. ksu.edu.satandfonline.com A study on an adamantane derivative, AFT, calculated solvation free energies in benzene, methanol, and water, suggesting that water may be the best solvent for its solubilization, which has implications for its biological activity. bohrium.com

MD simulations are also used to understand how molecules interact with each other. For adamantane derivatives, the bulky adamantane group can play a significant role in these interactions. MD simulations of β-cyclodextrin-aziadamantane complexes in water have revealed the preferred orientations and interaction energies of the guest molecule within the host. acs.orgnih.gov For this compound, simulations could model its aggregation behavior or its interaction with biological macromolecules.

Table 4: Illustrative Solvation Free Energies for an Adamantane Derivative in Different Solvents.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -9.5 |

| Methanol | 32.7 | -7.8 |

| Chloroform | 4.8 | -4.2 |

Note: This data is illustrative and based on a representative adamantane derivative. The values for this compound would depend on its specific properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

While no specific QSAR models for this compound have been found in the searched literature, the principles of QSAR are applicable. Adamantane-containing compounds have been the subject of structure-activity relationship (SAR) and QSAR studies. nih.govresearchgate.net For example, a 3D-QSAR study was conducted on quinoline (B57606) derivatives containing an adamantane group to understand their antimycobacterial activity. nih.gov

To develop a QSAR model for a series of compounds including this compound, one would first need to generate a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometric, or electronic. DFT calculations are often used to compute quantum chemical descriptors for QSAR models, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Once the descriptors are calculated and the biological activity is measured for a training set of molecules, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSAR model. The model can then be used to predict the activity of new, untested compounds. Such a model could, for instance, explore how modifications to the adamantane cage or the prop-2-ynoic acid chain of this compound affect a particular biological activity.

Chemical Reactivity and Derivatization Pathways of 3 Adamantan 1 Yl Prop 2 Ynoic Acid

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 3-(adamantan-1-yl)prop-2-ynoic acid is a site of rich chemical activity, allowing for a variety of addition and cycloaddition reactions.

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation of the alkyne moiety in this compound can lead to different products depending on the reaction conditions and catalyst used. Complete reduction of the triple bond typically yields 3-(adamantan-1-yl)propanoic acid. Partial hydrogenation, on the other hand, can produce either the cis or trans isomer of 3-(adamantan-1-yl)propenoic acid. For instance, hydrogenation over a Lindlar catalyst would be expected to yield the Z (cis) isomer, (2Z)-3-(adamantan-1-yl)prop-2-enoic acid, while dissolving metal reductions, such as with sodium in liquid ammonia, would favor the formation of the E (trans) isomer, (2E)-3-(adamantan-1-yl)prop-2-enoic acid. cymitquimica.com

The choice of catalyst is crucial in determining the outcome of the hydrogenation. For example, palladium on alumina (B75360) (Pd/Al2O3) is known to be effective for the hydrogenation of alkynes. hw.ac.uk The reaction can proceed through partial hydrogenation to an alkene, which may then undergo further hydrogenation to the corresponding alkane. hw.ac.uk In some cases, isomerization of the double bond can also occur. hw.ac.uk

Iridium complexes have also been shown to catalyze the hydrogenation of various substrates, including the reduction of NAD+ to 1,4-NADH. nih.gov Such catalysts could potentially be employed for the reduction of the alkyne in this compound. The specific conditions, including temperature, pressure, and solvent, can be optimized to favor the desired product. google.com

Cycloaddition Chemistry (e.g., Click Chemistry Applications)

The terminal alkyne in this compound makes it a suitable substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nd.eduresearchgate.net This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the alkyne with an azide. nd.edunih.gov

This methodology has been widely applied in various fields, including drug discovery and materials science, due to its reliability and biocompatibility. nd.eduresearchgate.net For instance, adamantane-containing triazoles have been synthesized and investigated for their potential biological activities. nih.govnih.gov The resulting triazole products are metabolically stable and can exhibit a range of biological properties. nih.gov

The reaction can be carried out under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups. researchgate.netiipseries.org Ruthenium-catalyzed azide-alkyne cycloadditions have also been developed, offering an alternative to the traditional copper-catalyzed method and sometimes providing different regioselectivity. nih.gov

Electrophilic and Nucleophilic Additions

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. For example, the addition of halogens (e.g., Br2) would be expected to proceed via a halonium ion intermediate to yield di- or tetra-halo derivatives. The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the hydrogen adding to the carbon atom that is already bonded to a hydrogen.

Nucleophilic additions to the alkyne are also possible, particularly under basic conditions or with the use of organometallic reagents. For instance, the reaction with organocuprates could lead to the formation of new carbon-carbon bonds. The presence of the bulky adamantyl group may influence the stereochemical outcome of these addition reactions.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Formation of Esters, Amides, and Anhydrides

Esters: Esterification of this compound can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester. libretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate ester formation under milder conditions. fishersci.co.ukresearchgate.net

Amides: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. fishersci.co.uklibretexts.org This reaction is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents such as HATU, HBTU, or PyBOP. fishersci.co.ukrug.nl These reagents form a highly reactive intermediate that is readily attacked by the amine to form the amide bond. fishersci.co.uk The choice of coupling reagent and reaction conditions can be tailored to optimize the yield and purity of the desired amide. fishersci.co.ukbath.ac.uk

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of this compound, often with a strong dehydrating agent like phosphorus pentoxide. salempress.com Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative. google.com Acid anhydrides are useful synthetic intermediates, as they are more reactive than the corresponding carboxylic acids and can be used to form esters and amides. libretexts.orgsalempress.com

Table 1: Common Reagents for the Formation of Esters, Amides, and Anhydrides

| Derivative | Reagent Class | Specific Examples |

| Esters | Acid Catalysts | H₂SO₄, HCl |

| Coupling Agents | DCC, EDC | |

| Activating Agents | Thionyl chloride, Oxalyl chloride | |

| Amides | Coupling Agents | HATU, HBTU, PyBOP, DCC, EDC fishersci.co.uk |

| Activating Agents | Thionyl chloride, Oxalyl chloride | |

| Anhydrides | Dehydrating Agents | P₂O₅ salempress.com |

| Acylating Agents | Acyl chlorides |

Decarboxylative Transformations

Decarboxylation of this compound involves the removal of the carboxyl group as carbon dioxide. This can be achieved through various methods, often involving the formation of a radical intermediate. d-nb.info For example, photoredox catalysis can be used to generate an alkyl radical via oxidative decarboxylation, which can then be trapped by other reagents. d-nb.info

Decarboxylative halogenation reactions, such as the Hunsdiecker reaction, can convert the carboxylic acid to the corresponding halide. acs.orgnih.gov This involves the reaction of a silver salt of the carboxylic acid with a halogen. acs.org Other methods for decarboxylative halogenation have also been developed that utilize different reagents and conditions. acs.orgnih.gov

These decarboxylative transformations provide a route to access a variety of adamantane-containing compounds from this compound, further expanding its synthetic utility.

Strategic Modifications and Functionalizations of the Adamantane (B196018) Core

The adamantane cage is a key pharmacophore and a versatile scaffold in medicinal chemistry and materials science. nih.gov Its rigid, three-dimensional structure and lipophilic nature can be strategically modified to influence the physicochemical and biological properties of the parent molecule. nih.govmdpi.com Functionalization of the adamantane core of this compound can be achieved through various synthetic methods, primarily targeting the bridgehead positions, which are the tertiary C-H bonds. thieme-connect.comnih.gov

The introduction of functional groups onto the adamantane skeleton is a well-established strategy to create diverse derivatives. thieme-connect.comthieme-connect.comsorbonne-universite.fr These modifications can alter steric bulk, polarity, and the ability to form specific interactions with biological targets. mdpi.com The reactivity at each bridgehead position can be influenced by existing substituents, allowing for sequential and controlled functionalization. thieme-connect.com

Bridgehead Functionalization Reactions

The tertiary C-H bonds at the bridgehead positions of the adamantane core are the most common sites for functionalization due to their higher reactivity compared to the secondary methylene (B1212753) bridge C-H bonds. nih.gov A variety of reactions can be employed to introduce new functional groups.

One of the most fundamental approaches is bromination . The use of elemental bromine can lead to the stepwise substitution of bridgehead hydrogens, and the reaction conditions can be tuned to favor mono-, di-, tri-, or even tetra-bromination. thieme-connect.com These bromo-derivatives serve as versatile intermediates for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functionalities such as hydroxyl, amino, and cyano groups.

Table 1: Representative Bridgehead Functionalization Reactions of Adamantane

| Reaction Type | Reagents | Product Type | Reference |

| Bromination | Br₂, Lewis Acid (optional) | Bromo-adamantane | thieme-connect.com |

| Hydroxylation | Chromic Acid Oxidation | Adamantanol | researchgate.net |

| Amination | Via bromo-adamantane & nucleophilic substitution | Adamantanamine | nih.gov |

| Carboxylation | Koch-Haaf Reaction (HCOOH, H₂SO₄) | Adamantanecarboxylic acid | nih.gov |

This table presents generalized reactions for the adamantane core and not specifically for this compound.

Direct C-H functionalization methods using transition metal catalysis, particularly with palladium, have also been developed for the arylation and alkylation of the adamantane framework. cuni.cz These methods offer a powerful way to form carbon-carbon bonds directly at the bridgehead positions. Furthermore, radical-based reactions provide another avenue for introducing diverse functional groups, including alkenes and alkynes, by activating the strong C-H bonds characteristic of the adamantane cage. nih.gov

Derivatization via Existing Functional Groups

While the adamantane core itself can be functionalized, the existing prop-2-ynoic acid side chain also offers routes to a variety of derivatives. The carboxylic acid group can undergo standard transformations such as esterification and amidation to produce esters and amides, respectively. These modifications can significantly alter the solubility and pharmacokinetic properties of the parent compound.

The alkyne triple bond is another site for chemical modification. masterorganicchemistry.com It can participate in addition reactions, such as hydrohalogenation to form vinyl halides. acs.org Oxidative cleavage of the alkyne, using reagents like ozone or potassium permanganate (B83412), would break the carbon-carbon triple bond to yield adamantanecarboxylic acid and carbon dioxide, effectively removing the propenoic extension. chemistrysteps.comjove.com The alkyne can also be a substrate for transition metal-catalyzed reactions, such as decarboxylative couplings, which can form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Table 2: Potential Derivatization Pathways for the Prop-2-ynoic Acid Moiety

This table outlines theoretically possible reactions for the functional groups present in this compound based on general chemical principles.

The strategic combination of modifying the adamantane core and derivatizing the prop-2-ynoic acid side chain allows for the creation of a large library of compounds with finely tuned properties for various applications in drug discovery and material science. nih.govthieme-connect.com

Specialized Research Applications of 3 Adamantan 1 Yl Prop 2 Ynoic Acid Derivatives

Advanced Medicinal Chemistry Research Paradigms

The adamantane (B196018) group is a privileged structure in medicinal chemistry, often introduced into active molecules to enhance their pharmacological properties. nih.gov Its three-dimensional structure and rigidity offer a predictable anchor for designing compounds that interact with biological targets.

The rigid and lipophilic nature of the adamantane cage makes it an excellent component for designing molecules that can fit into the binding pockets of enzymes and receptors. Researchers have leveraged this property to develop potent inhibitors for various enzymatic targets in vitro.

A significant area of research has been the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. researchgate.netnih.gov Derivatives of adamantane, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), have been shown to be highly potent inhibitors of sEH in both in vitro and in vivo studies. researchgate.netnih.govnih.gov The adamantane moiety fits into a hydrophobic pocket of the enzyme, contributing significantly to the binding affinity. Ester derivatives of AUDA were designed to improve physical properties while maintaining high inhibitory potency against human sEH. researchgate.netnih.gov

Furthermore, adamantane derivatives have been investigated as inhibitors for other enzymes. For example, an adamantane-steroid derivative was synthesized and theoretically evaluated as a potential inhibitor of cyclooxygenases (COX-1 and COX-2). biointerfaceresearch.com Adamantane-naphthyl thiourea (B124793) conjugates have demonstrated significant in vitro inhibitory activity against the urease enzyme. dntb.gov.ua The design of these inhibitors often involves computational and experimental studies to optimize the interaction between the adamantane scaffold and the target enzyme. researchgate.net

| Adamantane Derivative | Target Enzyme | Reported In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Soluble Epoxide Hydrolase (sEH) | ~3 nM | researchgate.net |

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | Soluble Epoxide Hydrolase (sEH) | 1.3 ± 0.05 nM | researchgate.net |

| 1-(Adamantan-1-yl)-3-(naphthalen-1-yl)thiourea (UP-1) | Urease | 1.55 ± 0.0288 µM | dntb.gov.ua |

| 1,3-Disubstituted ureas with (adamantan-1-yl)methyl fragments | Soluble Epoxide Hydrolase (sEH) | 16.2–50.2 nmol/L | researchgate.net |

Understanding the relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. The adamantane scaffold provides a unique tool for these studies. Its rigid nature minimizes conformational ambiguity, allowing researchers to more clearly correlate specific structural modifications with changes in activity.

Studies on sEH inhibitors have revealed key structure-activity relationships (SAR). For instance, modifying the carboxylic acid group of AUDA to various esters resulted in compounds with similar inhibitory potency but with improved physical properties like lower melting points and better oil solubility. researchgate.netnih.gov In contrast, converting the acid to an amide did not yield significant improvements. researchgate.netnih.gov This suggests that the terminal acidic or ester group interacts with the enzyme in a way that is crucial for binding, while the adamantane group anchors the molecule in a hydrophobic pocket. A complete pharmacophoric model for these sEH inhibitors includes the adamantane moiety as a key feature. researchgate.net Further studies have shown that introducing methyl groups onto the adamantane cage itself can modulate both the potency and the metabolic stability of the inhibitors. researchgate.net

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The adamantane cage serves as an exceptional rigid scaffold for constructing and orienting these pharmacophoric elements. Its defined and stable geometry helps to pre-organize the molecule for binding to its target, reducing the entropic penalty upon binding and potentially increasing affinity. nih.gov

The adamantane framework is used as a central building block to which different functional groups can be covalently attached. pensoft.net Because of its high symmetry and tetrahedral arrangement of bridgehead carbons, adamantane allows for precise spatial positioning of substituents. This has been exploited in the development of ligands for various receptors and in creating multitarget agents. mdpi.com The highly lipophilic and bulky nature of the adamantyl group has been validated as a useful building block for improving the drug-like qualities of lead compounds. iris-biotech.de

Beyond its use in designing bioactive molecules, the adamantane moiety is widely applied in the development of novel drug delivery systems. nih.govpensoft.net Its unique physicochemical properties are harnessed to create self-assembled supramolecular systems and molecular conjugates for non-clinical studies. nih.gov

Adamantane's high lipophilicity allows it to act as a molecular anchor, inserting itself into the lipid bilayer of liposomes. nih.govpensoft.net This enables the creation of functionalized liposomes for targeted drug delivery and cell surface recognition studies. nih.govpensoft.net By attaching specific ligands to the adamantane anchor, these nanovesicles can be directed toward specific cell receptors. pensoft.net

Another major application is in systems based on host-guest chemistry, particularly with cyclodextrins. The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex with a high association constant. nih.gov This strong and specific interaction is the foundation for new drug delivery strategies based on the supramolecular recognition of nanoparticles. nih.govpensoft.net Researchers have also created adamantane-monoterpenoid conjugates that can enhance the cytotoxic effects of established anticancer drugs like topotecan (B1662842) in preclinical models. nih.gov

| Delivery System Type | Role of Adamantane | Key Feature/Application | Reference |

|---|---|---|---|

| Liposomes | Lipophilic anchor | Inserts into the lipid bilayer, allowing for surface functionalization and targeted delivery. | nih.govpensoft.net |

| Cyclodextrin (B1172386) Complexes | Guest molecule | Forms strong host-guest inclusion complexes, enabling the formation of supramolecular nanoparticles for drug delivery. | nih.govpensoft.net |

| Dendrimers | Core building block | Acts as a scaffold to which functional groups are covalently bonded to create highly branched carrier systems. | nih.govpensoft.net |

| Molecular Conjugates | Pharmacokinetic modifier/Carrier | Conjugated to other molecules (e.g., monoterpenoids) to enhance the activity of therapeutic agents. | nih.gov |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The adamantane cage is a key player in this field, particularly in the construction of host-guest assemblies. nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The adamantane group is a highly effective element for molecular recognition due to its well-defined size, shape, and hydrophobicity. nih.gov It is frequently used as a "guest" molecule that binds within the cavity of a larger "host" molecule.

Fabrication of Self-Assembled Architectures

The adamantane moiety is a powerful tool for directing the self-assembly of molecules into ordered, supramolecular structures. nih.gov Derivatives of 3-(adamantan-1-yl)prop-2-ynoic acid utilize non-covalent interactions, such as van der Waals forces and hydrogen bonding, to form predictable and robust architectures. nih.gov The bulky, lipophilic adamantane cage drives aggregation to minimize contact with polar environments, while the carboxylic acid group can form strong, directional hydrogen bonds, often leading to dimer formation. nih.gov

In studies involving adamantane carboxylic acids, these molecules have been shown to form well-defined supramolecular tapes, grids, and zigzag patterns in the solid state. nih.gov The interplay between the bulky cage and the hydrogen-bonding head group dictates the final packing arrangement. For instance, 1-adamantanecarboxylic acid forms homosynthons via hydrogen bonds, which then organize into larger tapes. nih.gov This principle of self-organization is critical for creating functional materials from the ground up, with potential applications in nanodevices and drug delivery systems. nih.gov Furthermore, adamantane derivatives have been used to create stable Langmuir-Blodgett films, demonstrating their ability to form organized monolayers at interfaces. tandfonline.comresearchgate.net The specific geometry of this compound, with its rigid alkyne spacer, provides further control over the orientation and spacing of molecules within these self-assembled architectures.

Formation and Characterization of Inclusion Complexes (e.g., with Cyclodextrins)

The adamantane group is a classic guest for cyclodextrin hosts due to its ideal size and shape complementarity with the cyclodextrin cavity, particularly that of β-cyclodextrin. publish.csiro.aupublish.csiro.au This strong host-guest interaction is primarily driven by the hydrophobic effect and van der Waals forces, leading to the formation of stable inclusion complexes. publish.csiro.au Derivatives such as this compound can be encapsulated within cyclodextrins, a property that is extensively explored to enhance solubility, improve stability, and control the release of guest molecules. pensoft.netresearchgate.net

The formation of these inclusion complexes is typically a 1:1 stoichiometry, where one adamantane-containing molecule is encapsulated by one cyclodextrin molecule. nih.govacs.org The stability of these complexes is quantified by their binding or stability constants (K), which are often exceptionally high for adamantane derivatives. For example, studies on 1-adamantanecarboxylic acid (a close structural analog) with β-cyclodextrin have reported very large binding constants, indicating a strong affinity. publish.csiro.au The binding strength is influenced by factors such as pH; the neutral, protonated form of the carboxylic acid binds more strongly than its anionic, deprotonated form. publish.csiro.au This pH-dependent binding offers a mechanism for controlled association and dissociation.

The characterization of these complexes involves various analytical techniques. Isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectrophotometry are commonly used to determine binding constants and elucidate the structure of the complex in solution. nih.govajol.inforesearchgate.net

Table 1: Experimentally Determined Binding Constants for Adamantane Carboxylic Acid with Cyclodextrins

| Guest Molecule | Host Molecule | Method | Binding Constant (K) in M⁻¹ | Reference |

|---|---|---|---|---|

| 1-Adamantanecarboxylic Acid | β-Cyclodextrin | Sound Velocity | 5700 ± 3000 | acs.org |

| 1-Adamantanecarboxylic Acid | γ-Cyclodextrin | Sound Velocity | 340 ± 25 | acs.org |

| 1-Adamantanecarboxylic Acid | β-Cyclodextrin | Calorimetry (pH 4.08) | 2.9 x 10⁵ | publish.csiro.au |

Contributions to Materials Science and Polymer Chemistry

The rigid, well-defined tetrahedral geometry of the adamantane cage makes it an exceptional building block in materials science. wikipedia.org Its incorporation into polymers and other materials imparts desirable properties such as high thermal stability, low density, and enhanced mechanical strength. magtech.com.cnacs.org

Building Blocks for High-Performance Polymers and Organic Frameworks

Derivatives of this compound serve as valuable bifunctional monomers for the synthesis of advanced polymers. The adamantane unit acts as a rigid, bulky "knot," while the two ends of the molecule (the adamantyl carbon and the carboxylic acid) provide points for polymerization. magtech.com.cn Adamantane has been successfully incorporated into various high-performance polymers, including polyimides and microporous organic polymers (MOPs). magtech.com.cnacs.org These materials exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures. acs.org

In the realm of crystalline materials, adamantane-based linkers, such as dicarboxylic acids, are used to construct metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The rigid and directional nature of the adamantane linker helps to create predictable and robust frameworks with permanent porosity. magtech.com.cnmdpi.com These porous materials are of significant interest for applications in gas storage, separation, and catalysis. magtech.com.cnwikipedia.org The propiolic acid functionality of this compound offers a rigid, linear extension from the adamantane core, making it an ideal candidate for creating extended, non-interpenetrated frameworks with well-defined pore structures.

Surface Functionalization for Advanced Materials

The functionalization of surfaces with well-ordered molecular layers is crucial for developing advanced materials for electronics, sensors, and biomedical devices. Carboxylic acids, including adamantane derivatives, are known to form stable, self-assembled monolayers (SAMs) on various oxide and metal surfaces. acs.orgnih.gov For example, adamantane carboxylic acid has been used to form SAMs on silver and stainless steel surfaces. acs.orgnih.govresearchgate.net

The formation of these layers is driven by the coordination of the carboxylic acid headgroup to the substrate and the van der Waals interactions between the adamantane cages of adjacent molecules. acs.org This process allows for precise control over surface properties such as hydrophobicity, chemical reactivity, and biocompatibility. The use of this compound for surface functionalization would result in a monolayer where the rigid adamantane cages are presented outwards from the surface, creating a well-defined and robust molecular interface. This has been demonstrated in studies where carboxyl-functionalized adamantane derivatives were used to create displaceable monolayers, offering pathways to fabricate complex functional surfaces. vilniustech.lt

Design of Nanoscale Structures and Diamondoid Mimetics

Adamantane is the smallest unit of the diamond crystal lattice and is therefore considered the simplest "diamondoid" molecule. wikipedia.orgresearchgate.net This inherent structural property makes it a fundamental building block for bottom-up nanotechnology, aiming to construct nanoscale objects with atomic precision. researchgate.netarxiv.org The tetrahedral arrangement of the bridgehead carbons in adamantane allows it to be used as a rigid scaffold for creating precisely shaped nanoscale molecules. researchgate.net

For example, 1,3,5,7-tetrasubstituted adamantanes have been synthesized to create tripodal molecules designed to function as tips for atomic force microscopy (AFM). nih.gov In these structures, three termini are designed to bind to a surface, while the fourth acts as a probe. nih.gov this compound and its derivatives can be used as components in such nanoscale constructions, where the adamantane provides the rigid core and the propiolic acid group serves as a reactive handle for attachment to other molecular components or surfaces. researchgate.net These diamondoid mimetics are crucial for applications ranging from molecular electronics to targeted drug delivery systems. pensoft.netarxiv.org

Applications in Catalysis Research

In the field of catalysis, the adamantyl group is highly valued for its steric bulk and structural rigidity. researchgate.net These properties are exploited in the design of ligands for metal catalysts and in organocatalysis. Attaching an adamantyl group to a ligand can create a well-defined steric environment around a metal center, which can influence the selectivity and activity of the catalyst. researchgate.netuni-giessen.de

Adamantane-based ligands have been used in various catalytic reactions, including palladium-catalyzed C-H bond arylation and cross-coupling reactions. cuni.cz The bulk of the adamantane group can promote reductive elimination and prevent ligand dimerization, leading to more efficient catalytic cycles. Similarly, in organocatalysis, adamantane scaffolds have been incorporated into N-heterocyclic carbenes (NHCs) and other catalysts to enhance their stability and control their stereoselectivity. uni-giessen.deuni-giessen.de While direct catalytic applications of this compound are not widely reported, its structure makes it a prime candidate for development into a bifunctional ligand or catalyst. The carboxylic acid could coordinate to one metal center while the alkyne binds to another, or the entire molecule could act as a bulky, rigid component in a larger catalytic system. researchgate.netuni-giessen.de

Development of Adamantane-Containing Ligands and Organocatalysts

The synthesis of ligands and organocatalysts incorporating the adamantane framework is a subject of ongoing research. The adamantyl group's bulkiness can create a well-defined chiral pocket or steric environment around a catalytic center, influencing the stereochemical course of a reaction.

One area of development involves the creation of bifunctional, angle-shaped adamantane ligands. For instance, researchers have successfully synthesized 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid by reacting 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid. nih.gov These orthogonally substituted azole-carboxylate adamantane ligands are designed to coordinate with metal ions, forming coordination polymers that can act as catalysts. nih.gov The rigid adamantane backbone enforces a specific geometry on the ligand, which in turn dictates the structure and properties of the resulting metal-organic framework. nih.gov

Another significant approach is the incorporation of the adamantyl moiety into organocatalyst structures, such as thioureas. Chiral non-racemic diamines derived from camphor (B46023) have been reacted with 1-adamantyl isothiocyanate to produce a series of bifunctional thiourea organocatalysts. mdpi.com In these catalysts, the adamantyl group is attached to the thiourea unit, which is capable of activating substrates through hydrogen bonding. The combination of the chiral camphor scaffold and the bulky adamantyl group creates a unique catalytic environment for asymmetric transformations. mdpi.com

Exploration of Catalytic Performance in Organic Reactions

The true measure of these specialized adamantane derivatives lies in their performance in catalytic applications. Their unique structures are designed to impart high levels of control and efficiency in a variety of organic reactions.

The coordination polymers synthesized from 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid have demonstrated catalytic activity. Specifically, the copper(II) complex, [Cu(trzadc)2(MeOH)]∙MeOH, was shown to be an effective catalyst in the Chan-Evans-Lam arylation reaction. nih.gov This reaction forms a carbon-nitrogen bond, a crucial transformation in the synthesis of many pharmaceuticals and functional materials.

The camphor-derived thiourea organocatalysts featuring an adamantyl group have been systematically evaluated in the asymmetric 1,4-addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. mdpi.com The performance of these catalysts is highly dependent on the specific structure of the diamine scaffold. For example, catalysts derived from endo-1,3-diamines achieved full conversion in the reaction between dimethyl malonate and trans-β-nitrostyrene. mdpi.com The highest enantioselectivity (91.5:8.5 er) was observed when using acetylacetone (B45752) as the nucleophile with a specific endo-1,3-diamine derived catalyst. mdpi.com This highlights how the steric bulk of the adamantane group, in concert with the chiral backbone, can effectively control the stereochemical outcome of the reaction.

Interactive Table: Catalytic Activity of Adamantane-Thiourea Organocatalysts

The following table summarizes the catalytic performance of selected camphor-diamine derived thiourea organocatalysts in the 1,4-addition of 1,3-diketones to trans-β-nitrostyrene. mdpi.com

| Catalyst | Nucleophile | Conversion (%) | er (S:R) |

| Catalyst 1 | Dimethyl malonate | 100 | 60.5:39.5 |

| Catalyst 2 | Acetylacetone | 100 | 91.5:8.5 |

| Catalyst 3 | Dibenzoylmethane | 98 | 89.5:10.5 |

| Catalyst 4 | Dimethyl malonate | 85 | 55.0:45.0 |

Future Research Horizons and Interdisciplinary Outlooks

Emerging Synthetic Methodologies for Complex Adamantyl Structures

The synthesis of adamantane (B196018) derivatives, particularly those with complex functional groups, presents unique challenges due to the cage's steric bulk and the need for regioselective functionalization. researchgate.net Historically, adamantane synthesis was impractical until more efficient Lewis-acid catalyzed rearrangement methods were discovered. nih.gov

Future research into synthesizing 3-(adamantan-1-yl)prop-2-ynoic acid and its analogs will likely focus on advanced catalytic systems. Dinuclear palladium(I) complexes, for example, have shown promise in the site-selective alkylation of sterically demanding aryl halides, a technique that could be adapted for creating complex adamantyl-aryl structures. researchgate.net Furthermore, methods developed for producing other bifunctional adamantane building blocks, such as 3-(azol-1-yl)-1-adamantanecarboxylic acids via carbocation formation in highly acidic conditions, could be modified to introduce the prop-2-ynoic acid group. mdpi.com The development of regioselective routes, similar to those used for synthesizing methyl-substituted adamantanes for high-density fuels, will be crucial for creating more complex and functionally diverse derivatives. acs.org These emerging methodologies promise higher yields and greater structural variety, paving the way for a new generation of adamantane-based compounds.

Advanced Spectroscopic and Imaging Techniques for Characterization

Thorough characterization is essential to understanding the structure and properties of this compound. Standard techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are fundamental for confirming the molecular structure, as demonstrated in the characterization of related adamantane derivatives. mdpi.commdpi.comnih.gov

Beyond these standard methods, advanced techniques offer deeper insights. Advanced mass spectrometry, for instance, can elucidate the complex fragmentation dynamics of the adamantane cage upon ionization. researchgate.net Techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy, combined with quantum-chemical calculations, have been used to determine the precise structures of fragment ions from adamantane, revealing that the rigid cage can rearrange into aromatic species. nih.gov For potential applications in materials science, solid-state NMR would be invaluable, especially given that adamantane itself is a common standard for chemical shift referencing. wikipedia.orgpensoft.net As research moves towards supramolecular assemblies, techniques such as UV-vis spectroscopy, Raman spectroscopy, and various microscopy methods will be essential for characterizing the higher-order structures and material properties. nih.gov

Integration of Computational Design with Experimental Synthesis

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemistry. For adamantane derivatives, computational methods are crucial for predicting properties and guiding synthetic efforts. In silico techniques, such as docking studies, can evaluate the theoretical activity of a molecule against biological targets like cyclooxygenase (COX) enzymes, providing insights into potential therapeutic applications before undertaking complex synthesis. biointerfaceresearch.com

For this compound, density functional theory (DFT) calculations can be employed to predict its spectroscopic data (like IR and Raman spectra), analyze its molecular orbitals (HOMO-LUMO), and understand its electronic properties. biointerfaceresearch.comkfupm.edu.sa This theoretical groundwork helps in interpreting experimental results and understanding the molecule's reactivity. By modeling interactions with potential protein targets, researchers can prioritize synthetic routes for derivatives with enhanced binding affinity or selectivity, streamlining the drug discovery process. biointerfaceresearch.comnih.gov This integrated approach minimizes trial-and-error synthesis and accelerates the development of new functional molecules.

Uncovering New Biological Targets and Mechanistic Insights

The adamantane scaffold is a well-established pharmacophore, present in drugs used to treat viral infections, neurodegenerative disorders, and diabetes. mdpi.comnih.govpublish.csiro.au Its lipophilic nature and rigid structure enhance interaction with biological targets and can improve the pharmacological properties of a drug. ontosight.aimdpi.comnih.gov The introduction of the adamantane moiety is a recognized strategy to increase bioavailability and therapeutic effect. mdpi.com

The unique combination of the adamantane cage and a prop-2-ynoic acid side chain in this compound suggests several avenues for biological investigation. The prop-2-ynoic acid moiety itself is a functional group of interest. Related adamantyl derivatives with acrylic acid side chains have been explored as potent antiestrogens that antagonize the estrogen receptor-alpha (ERα). nih.gov Other adamantane-ureido derivatives with a terminal carboxylic acid have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure and inflammation. researchgate.net Given that adamantane derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes biointerfaceresearch.com, and for their activity against various cancer cell lines nih.gov, future research could screen this compound and its analogs against these and other targets. Uncovering the mechanisms of action will be key, focusing on how the molecule's distinct structural domains contribute to target binding and biological activity.

Expansion into Advanced Functional Materials and Nanotechnology

The adamantane cage is not just a pharmacophore; it is a versatile building block for advanced materials. wikipedia.org Its rigid, well-defined three-dimensional structure is ideal for constructing polymers with enhanced thermal and mechanical properties. wikipedia.org Adamantane's ability to form self-assembling molecular crystals makes it a candidate for nanotechnology applications. wikipedia.org

The bifunctional nature of this compound—with the bulky adamantane group and the linear, reactive alkyne—makes it a promising component for novel materials. It could be used to create:

Drug Delivery Systems: Adamantane derivatives are used in liposomes, cyclodextrins, and dendrimers for targeted drug delivery, using the adamantane moiety as a lipophilic anchor or a structural core. nih.govpensoft.net

Coordination Polymers: The carboxylic acid function can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers, with the adamantane group influencing the topology and porosity of the resulting structure. mdpi.com

Functional Surfaces: Adamantyl-substituted polymers can be guided by self-assembled monolayers to create ordered surfaces with specific electronic properties, relevant for organic electronics. acs.org

Optical Materials: Adamantane-type clusters have been shown to exhibit interesting nonlinear optical properties, including second-harmonic generation. rsc.org The specific structure of this compound could be a precursor to new cluster compounds with unique optical characteristics.

Sustainability and Environmental Considerations in Adamantane Chemistry Research

As with all fields of chemical science, research and development involving adamantane derivatives must consider environmental sustainability. rsc.org The principles of green chemistry—such as using catalytic instead of stoichiometric reagents, minimizing waste, and designing for energy efficiency—are paramount. Future synthetic methodologies for this compound should aim to be more sustainable, for example, by employing highly efficient and recyclable catalysts to reduce the environmental impact of production. researchgate.net

Furthermore, the environmental fate of highly stable, polycyclic hydrocarbons like adamantane is a critical area for future investigation. Research is needed to understand the biodegradability of adamantane-containing compounds and to design new derivatives that are effective in their application but can be broken down in the environment after use. Addressing the lifecycle of these materials, from synthesis to disposal, is essential for the long-term viability and responsible application of adamantane chemistry in tackling global challenges in energy and environmental sustainability. mdpi.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106386-45-2 | bldpharm.com |

| Molecular Formula | C₁₃H₁₆O₂ | Inferred from name |

| Molecular Weight | 204.26 g/mol | bldpharm.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-(Adamantan-1-yl)prop-2-ynoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling adamantane derivatives with propiolic acid precursors via Sonogashira or Huisgen cycloaddition reactions. For example, Al-Deeb et al. (2006) used analogous methods for adamantyl-triazolinyl acetic acids, emphasizing the use of anhydrous conditions and catalysts like Cu(I) for alkyne-azide couplings . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Purity is validated via HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of protic impurities in NMR) .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies require controlled degradation experiments. For pH stability, dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Thermal stability is assessed using thermogravimetric analysis (TGA) at 25–200°C. Crystal structure persistence can be confirmed by comparing pre- and post-stability X-ray diffraction (XRD) patterns, as demonstrated in adamantane-oxadiazole derivatives .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- and NMR to verify adamantane proton environments (δ ~1.6–2.1 ppm) and alkyne/acid functional groups.

- FT-IR for characteristic C≡C (2100–2260 cm) and carboxylic acid O-H (2500–3300 cm) stretches.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) for adamantane-derived compounds?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. To address this:

- Perform dose-response curves across multiple cell lines or microbial strains.

- Validate solubility using dynamic light scattering (DLS) to ensure compound dispersion.

- Cross-reference with independent studies (e.g., Al-Tamimi et al. (2013) used crystal structure data to correlate bioactivity with molecular conformation) .

- Apply statistical meta-analysis to identify outliers or methodological biases .

Q. What experimental design principles should guide the study of this compound’s reactivity in click chemistry applications?

- Methodological Answer : Design experiments to isolate variables:

- Control groups : Use non-adamantane propiolic acids to compare reaction kinetics.

- Catalyst screening : Test Cu(I), Ru(II), and solvent systems (aqueous vs. organic) for cycloaddition efficiency.

- Error mitigation : Quantify byproducts via LC-MS and account for atmospheric oxygen (degassing protocols) to prevent alkyne oxidation.

- Data collection : Use in-situ FT-IR or NMR (if using fluorinated substrates) to track reaction progress, as outlined in AP® Physics-inspired experimental frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products